molecular formula C19H23ClN4O3 B2487998 N-(2-chlorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide CAS No. 1226432-38-7

N-(2-chlorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

Cat. No.: B2487998
CAS No.: 1226432-38-7
M. Wt: 390.87
InChI Key: JXDQOLGXANEASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23ClN4O3 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and CB1 Cannabinoid Receptor Antagonism

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research provides insights into the energetic stability of different conformers and their potential to bind to the CB1 receptor, suggesting implications for designing CB1 receptor antagonists (Shim et al., 2002).

Synthesis and Evaluation for Medical Imaging

  • Development of Tracers for Medical Imaging : Another study describes the synthesis of methoxy and fluorine analogs substituted on the terminal carbon of a related compound's pentyl chain. These analogs exhibited affinities comparable to the CB1 reference antagonist SR141716, indicating their potential for developing positron emission tomography (PET) ligands for imaging the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Synthesis and Biological Activity

  • Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Agents : Research on synthesizing novel benzodifuranyl and other derivatives from visnaginone and khellinone has shown these compounds to be potent COX-2 inhibitors with significant analgesic and anti-inflammatory activities, indicating their therapeutic potential (Abu‐Hashem et al., 2020).

Cytotoxicity and Antimicrobial Activity

  • Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives : A study on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, offering insights into their potential as anticancer agents (Hassan et al., 2014).

Structure-Activity Relationships

  • Structure-Activity Relationships of Pyrazole Derivatives : Investigation into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlighted the importance of specific structural requirements for potent and selective CB1 receptor antagonistic activity. This research aids in understanding the pharmacological properties of cannabinoid receptor ligands (Lan et al., 1999).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-23-12-15(18(22-23)27-2)19(26)24-9-5-7-14(11-24)17(25)21-10-13-6-3-4-8-16(13)20/h3-4,6,8,12,14H,5,7,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQOLGXANEASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.